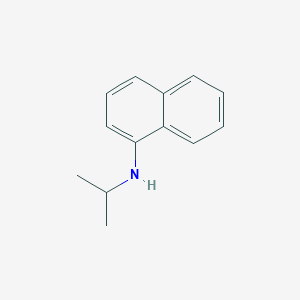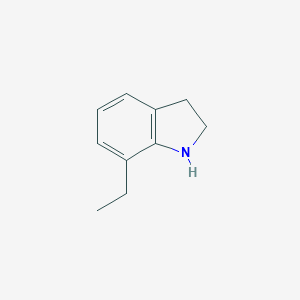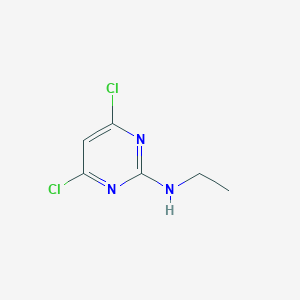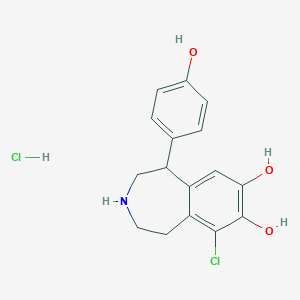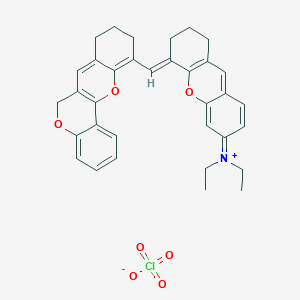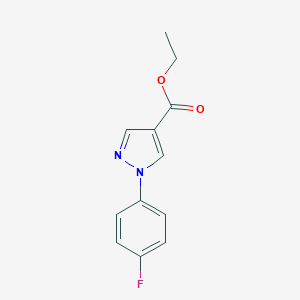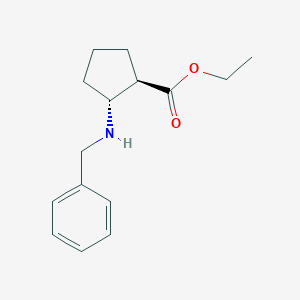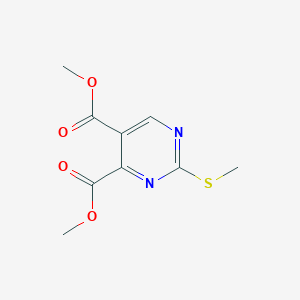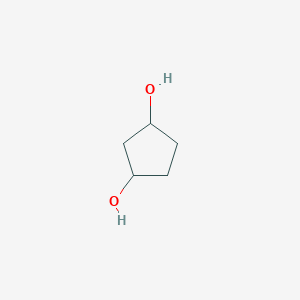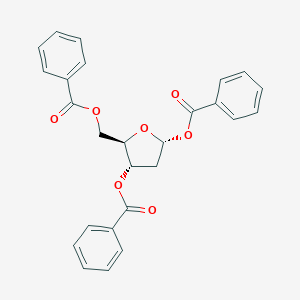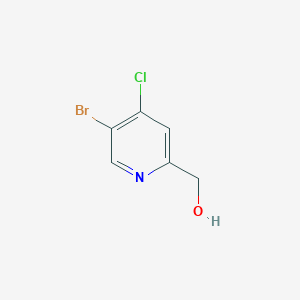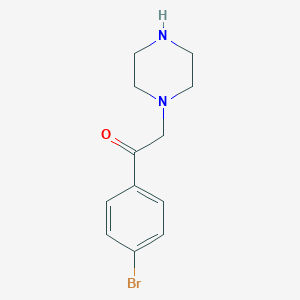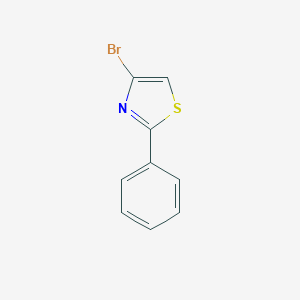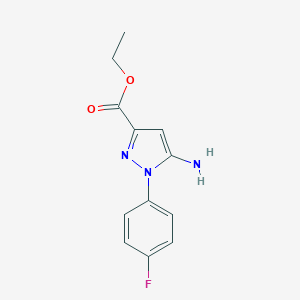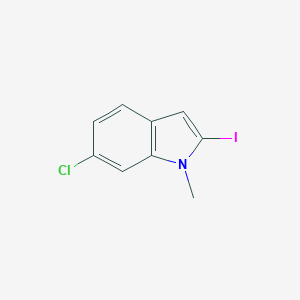
6-Chloro-2-iodo-1-methyl-1H-indole
Vue d'ensemble
Description
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole compounds, including structures similar to 6-Chloro-2-iodo-1-methyl-1H-indole, are foundational in organic chemistry due to their presence in a wide range of natural products and synthetic compounds with pharmacological significance. The classification and synthesis methods of indoles have been a subject of interest for over a century, with numerous approaches being developed for the construction of the indole nucleus. These methods are categorized into nine strategic approaches, highlighting the versatility of indole synthesis in contributing to medicinal chemistry and drug discovery. The review by Taber and Tirunahari (2011) provides a comprehensive framework for the classification of all indole syntheses, underlining the importance of indole chemistry in the development of new pharmacologically active compounds Taber & Tirunahari, 2011.
C2-Functionalization of Indole via Umpolung
The functionalization of indoles, particularly at the C2 position, is crucial for generating bioactive derivatives. The review by Deka, Deb, and Baruah (2020) explores the C2 umpolung of indoles, a strategy that allows for the inversion of the typical electronic demand of indole and enables nucleophilic substitution at positions that are usually prone to electrophilic attack. This method opens new pathways for synthesizing complex indole derivatives with potential applications in synthetic and pharmaceutical chemistry Deka, Deb, & Baruah, 2020.
Biological and Pharmacological Activities
Indole derivatives exhibit a broad spectrum of biological and pharmacological activities, making them valuable in drug development. Ali et al. (2013) highlight the significance of indoles and indazoles in medicine, noting their antibacterial, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties. This underscores the potential of indole derivatives, including those related to 6-Chloro-2-iodo-1-methyl-1H-indole, in the development of new therapeutic agents Ali, Dar, Pradhan, & Farooqui, 2013.
Antiviral Applications
The role of indole derivatives in antiviral therapy is well-documented, with indole-containing compounds mimicking the structure of peptides to bind reversibly to enzymes. Zhang, Chen, and Yang (2014) discuss the development of indole derivatives as antiviral agents, highlighting their versatility and potential in discovering novel drugs with diverse modes of action Zhang, Chen, & Yang, 2014.
Gut-Bacteria-Derived Indoles in Disease Therapy
Indole and its derivatives, produced by the metabolism of tryptophan by intestinal microorganisms, play a crucial role in maintaining intestinal homeostasis and affecting liver metabolism and the immune response. Li, Zhang, Hu, and Zhao (2021) review the therapeutic prospects of indole derivatives in treating intestinal and liver diseases, showcasing the interplay between host and microorganism in influencing health and disease Li, Zhang, Hu, & Zhao, 2021.
Propriétés
IUPAC Name |
6-chloro-2-iodo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClIN/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUUKXLWNVBGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571678 | |
| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-iodo-1-methyl-1H-indole | |
CAS RN |
174734-20-4 | |
| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

